The synthesis of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide involves several key steps:
Detailed experimental procedures have been documented in various chemical literature, highlighting specific yields and purification methods like chromatography .
The molecular structure of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide can be described as follows:
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide can participate in various chemical reactions:
The mechanism of action for N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide relates primarily to its interaction with biological targets in pathogenic organisms:
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 348.362 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Storage Conditions | Ambient temperature |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide has several potential applications:
The molecular architecture of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide features a central biphenyl core—two interconnected phenyl rings—where one ring bears a trifluoromethyl (-CF₃) group at the para (4') position and the adjacent ring is functionalized with a carboxamide (-C(O)NH-) linker at the ortho (2) position. This carboxamide bridge connects the biphenyl system to a piperidin-4-yl moiety, creating a secondary amide functionality [2] [3] [5]. The piperidine ring adopts a chair conformation, with the nitrogen atom providing a basic center capable of protonation or salt formation, significantly influencing the compound's solubility and interaction capabilities.
Table 1: Key Molecular Identifiers of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide
Identifier | Value |
---|---|
Systematic Name | N-(Piperidin-4-yl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide |
CAS Registry Number | 182439-41-4 |
Molecular Formula | C₁₉H₁₉F₃N₂O |
Molecular Weight | 348.36 g/mol |
SMILES Notation | FC(F)(F)C1=CC=C(C=C1)C2=C(C=CC=C2)C(=O)NC3CCNCC3 |
InChI Key | AQANXBKFOZBCIY-UHFFFAOYSA-N |
UNII | BP7YFS63H2 |
Biphenyl carboxamide derivatives constitute a versatile class of compounds with demonstrated biological relevance. The biphenyl scaffold provides a rigid, planar structure facilitating interactions with hydrophobic binding pockets in enzymes and receptors. Substitution patterns on the biphenyl rings critically modulate electronic properties, steric bulk, and overall molecular conformation. Ortho-substituted biphenyl carboxamides, such as this compound, often exhibit restricted rotation around the central C–C biphenyl bond, potentially leading to atropisomerism, although this compound is reported as achiral [3]. The carboxamide group (-C(O)NH-) serves as a crucial hydrogen-bonding unit, enabling the formation of stable interactions with biological targets through both hydrogen bond donation (N-H) and acceptance (C=O) [6].
Functionally, biphenyl carboxamides frequently serve as critical intermediates or active pharmacophores in drug discovery. Research highlights their roles as kinase inhibitors, receptor antagonists, and enzyme modulators [6]. The specific structural features of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide—particularly the ortho-carboxamide linkage to an alicyclic amine—enhance its potential as a molecular scaffold for designing compounds with improved target affinity and metabolic stability compared to simpler carboxylic acid derivatives or unsubstituted biphenyls.
The trifluoromethyl (-CF₃) group and piperidine ring are strategically significant structural elements in N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide, conferring distinct advantages for biological interactions and drug-like properties.
Trifluoromethyl Group Contribution:The strongly electron-withdrawing nature of the -CF₃ group significantly alters the electronic characteristics of the attached phenyl ring, reducing electron density and enhancing the compound's stability towards oxidative metabolism. This modification profoundly impacts lipophilicity, as evidenced by the compound's predicted boiling point (480.8±45.0 °C) and density (1.27±0.1 g/cm³) [2]. Fluorine's high electronegativity and the low polarizability of C-F bonds contribute to enhanced membrane permeability and bioavailability. Furthermore, the trifluoromethyl group occupies a volume similar to an isopropyl group but with markedly different electronic properties, enabling unique van der Waals interactions and hydrophobic contacts within target binding sites that are not achievable with hydrocarbon substituents. Positioned at the para (4') location on the distal phenyl ring, this group likely enhances binding affinity to hydrophobic pockets in target proteins, potentially explaining the observed bioactivity in related therapeutic compounds like lomitapide.
Piperidine Moieties in Drug Design:The piperidin-4-yl group attached via the carboxamide linkage provides a secondary alicyclic amine characterized by a pKa of 14.06±0.20 [2]. This basic nitrogen center facilitates salt formation (e.g., mesylate salts in lomitapide mesylate synthesis [2]), enhancing aqueous solubility of pharmaceutical formulations under acidic conditions. The three-dimensional structure of the saturated six-membered ring introduces conformational flexibility while maintaining spatial orientation critical for target engagement. Piperidine and its derivatives are privileged structures in medicinal chemistry, frequently appearing in drugs targeting central nervous system disorders, pain management, and cardiovascular diseases due to their favorable pharmacokinetic properties and ability to interact with diverse biological receptors. The piperidin-4-yl configuration specifically allows for both equatorial and axial positioning of substituents, adapting to complementary binding sites in target proteins. This moiety's nitrogen atom can participate in hydrogen bonding, ionic interactions, or serve as a synthetic handle for further structural elaboration.
Table 2: Physicochemical Contributions of Key Substituents in N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide
Structural Feature | Key Physicochemical Contributions | Biological Implications |
---|---|---|
Trifluoromethyl (-CF₃) | • Enhanced lipophilicity (LogP) • Metabolic stability • Electron-withdrawing effect • Increased binding affinity | • Improved membrane permeability • Resistance to oxidative degradation • Optimized hydrophobic pocket interactions |
Piperidin-4-yl | • Basic nitrogen (pKa ~14.06) • Conformational flexibility • Hydrogen bonding capability • Salt formation potential | • Enhanced solubility under acidic conditions • Adaptability to protein binding sites • Facilitates target recognition • Enables pharmaceutical salt development |
The synergistic interplay between these groups creates a molecule with balanced hydrophobicity and polarity. The trifluoromethyl group enhances lipophilicity and binding, while the piperidine nitrogen provides a point of protonation, improving solubility and distribution properties. This combination exemplifies modern medicinal chemistry strategies to optimize absorption, distribution, metabolism, and excretion (ADME) profiles while maintaining potent target engagement—a critical consideration in developing effective therapeutic agents such as lomitapide and its pharmacologically active metabolites.
The development of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide is intrinsically linked to the discovery and optimization of lomitapide, a microsomal triglyceride transfer protein (MTP) inhibitor developed for treating severe dyslipidemias. Its identification and characterization represent significant milestones in medicinal chemistry research focused on lipid-lowering therapies.
The compound was first formally documented in the chemical literature and databases in the late 1990s, receiving its CAS Registry Number (182439-41-4) during this period [2]. Early synthetic efforts focused on creating structurally diverse MTP inhibitors to address the limitations of initial compounds. Researchers recognized that incorporating both the biphenyl core modified with electron-withdrawing groups (like trifluoromethyl) and a basic amine-containing moiety (such as piperidine) could yield molecules with improved potency and pharmacokinetic profiles. The specific substitution pattern—ortho-carboxamide linkage to a piperidine ring combined with a para-trifluoromethyl group on the biphenyl system—emerged as a pharmacophore of particular interest.
A pivotal advancement occurred when metabolic studies identified N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide as a major pharmacologically active metabolite (designated M1) of lomitapide following administration in preclinical species and humans [2] [3]. This discovery confirmed that the metabolite retained significant MTP inhibitory activity, contributing to the overall lipid-lowering effect of lomitapide therapy. Its structural relationship to the parent drug underscored the importance of the trifluoromethylbiphenyl carboxamide core while highlighting the metabolic stability conferred by the piperidine moiety relative to more complex substituents in lomitapide itself.
Table 3: Historical Milestones in the Development of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide
Timeframe | Milestone Achievement | Significance |
---|---|---|
Late 1990s | Assignment of CAS Registry Number (182439-41-4) | Formal chemical identification and registration |
Early 2000s | Identification as Lomitapide Metabolite M1 | Recognition of pharmacological relevance and metabolic pathway |
2010s | Synthesis and Characterization as Synthetic Intermediate | Utilization in preparing novel lomitapide crystal forms |
Ongoing | Commercial Availability for Research (e.g., TRC, SynQuest) | Accessibility for pharmacological and chemical research |
The compound transitioned from a metabolite to a valuable synthetic intermediate in its own right. Chemical suppliers began offering it commercially (under catalog numbers such as TRC P482550 and SynQuest 4H48-3-3S) for research purposes, reflecting its importance in medicinal chemistry [2]. Its application expanded to the preparation of novel crystal forms of lomitapide mesylate, addressing pharmaceutical development challenges related to solubility, stability, and bioavailability [2]. The ongoing commercial availability of this compound from specialized suppliers underscores its established role in pharmaceutical research and development, particularly as a reference standard in metabolism studies and as a building block for structurally related therapeutic candidates exploring mechanisms beyond MTP inhibition.
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8